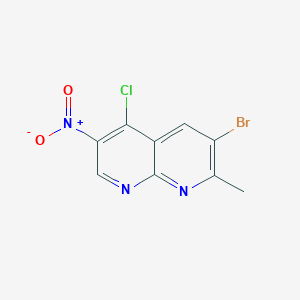
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the naphthyridine ring.
Halogenation: Introduction of bromine and chlorine atoms.
Methylation: Addition of the methyl group.
The reaction conditions often involve the use of strong acids, bases, and halogenating agents under controlled temperatures and pressures to ensure the desired substitution pattern on the naphthyridine ring .
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine include:
3-Bromo-2-chloro-6-methyl-5-nitropyridine: This compound has a similar structure but with a pyridine ring instead of a naphthyridine ring.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: This compound contains an imidazo[1,2-a]pyridine ring with similar functional groups
The uniqueness of this compound lies in its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5BrClN3O2 |
|---|---|
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C9H5BrClN3O2/c1-4-6(10)2-5-8(11)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3 |
Clé InChI |
HGEBTOSEDRUTAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


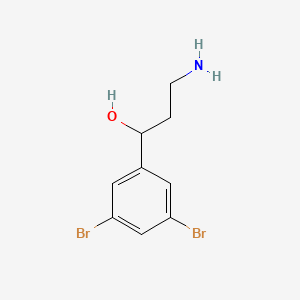
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)



![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
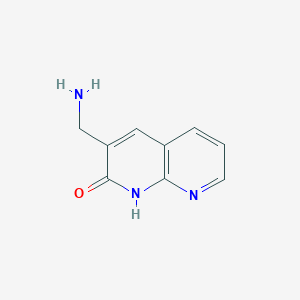
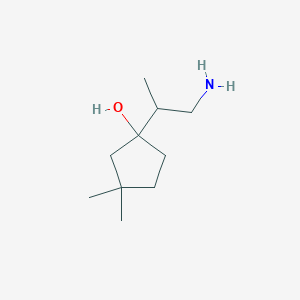
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
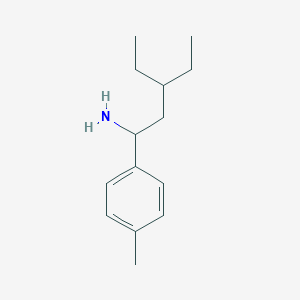
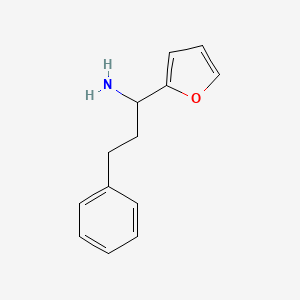

![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

